![molecular formula C10H8ClF3O2 B6316062 2-[2-Chloro-4-(trifluoromethyl)phenyl]-1,3-dioxolane CAS No. 1334648-18-8](/img/structure/B6316062.png)
2-[2-Chloro-4-(trifluoromethyl)phenyl]-1,3-dioxolane
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Overview
Description
2-[2-Chloro-4-(trifluoromethyl)phenyl]-1,3-dioxolane is a chemical compound with the CAS Number: 1334648-18-8. It has a molecular weight of 252.62 and its IUPAC name is 2-[2-chloro-4-(trifluoromethyl)phenyl]-1,3-dioxolane . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8ClF3O2/c11-8-5-6(10(12,13)14)1-2-7(8)9-15-3-4-16-9/h1-2,5,9H,3-4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature and should be stored at 2-8°C .Scientific Research Applications
Pharmaceutical Applications
The trifluoromethyl group, which is part of the structure of this compound, is found in many FDA-approved drugs . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridine (TFMP) derivatives . For example, Sorafenib, a drug used for the therapy of advanced hepatocellular carcinoma (primary liver cancer), contains a similar structure .
Agrochemical Applications
TFMP derivatives are widely used in the agrochemical industry for crop protection . More than 20 new TFMP-containing agrochemicals have been introduced to the market . However, it’s important to note that some analogues, such as 2-methoxy-4-(trifluoromethyl)phenyl, were found to cause significant damage to crops .
Synthesis of Aryl- and Hetarylfurocoumarins
This compound can be used in the Suzuki reaction, a popular method for synthesizing carbon-carbon bonds, to produce aryl- and hetarylfurocoumarins . These compounds have various applications in medicinal chemistry due to their biological activities.
Preparation of Xanthines
Xanthines, which are a class of compounds found in many human body systems and in some foods, can be prepared via one-pot coupling with diaminouracil . This process involves a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .
Synthesis of Et Canthinone-3-carboxylates
This compound can also be used in the synthesis of Et canthinone-3-carboxylates from Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate . Canthinone-3-carboxylates are a class of compounds that have shown potential as anti-cancer agents.
Development of Fluorinated Organic Chemicals
The trifluoromethyl group in this compound makes it a valuable resource in the development of fluorinated organic chemicals . These chemicals have numerous applications in the agrochemical, pharmaceutical, and functional materials fields .
These are just a few of the potential applications of “2-[2-Chloro-4-(trifluoromethyl)phenyl]-1,3-dioxolane”. It’s a versatile compound with a wide range of uses in various industries. As research continues, it’s likely that many more applications will be discovered in the future .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-[2-Chloro-4-(trifluoromethyl)phenyl]-1,3-dioxolane is the mitochondrial complex III . This complex plays a crucial role in the electron transport chain, which is a key component of cellular respiration. The inhibition of this complex can disrupt the production of ATP, leading to cell death .
Mode of Action
The compound interacts with its target by inhibiting the germination of spores and the development of infection structures . This interaction results in the disruption of the electron transport chain, leading to a decrease in ATP production and ultimately cell death .
Biochemical Pathways
The affected pathway is the electron transport chain located in the mitochondria. The inhibition of complex III disrupts the flow of electrons, which in turn affects the proton gradient across the mitochondrial membrane. This disruption prevents the synthesis of ATP, leading to cell death .
Pharmacokinetics
The compound’s lipophilicity and water solubility are important factors that can impact its bioavailability .
Result of Action
The molecular effect of the compound’s action is the inhibition of the mitochondrial complex III, which disrupts the electron transport chain . On a cellular level, this leads to a decrease in ATP production, causing cell death .
properties
IUPAC Name |
2-[2-chloro-4-(trifluoromethyl)phenyl]-1,3-dioxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2/c11-8-5-6(10(12,13)14)1-2-7(8)9-15-3-4-16-9/h1-2,5,9H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUNCESEZVNZJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=C(C=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-Chloro-4-(trifluoromethyl)phenyl]-1,3-dioxolane |
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